Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1403746-38-2
VCID: VC2969279
InChI: InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H
SMILES: C1C2CC1(C2)NN.Cl.Cl
Molecular Formula: C5H12Cl2N2
Molecular Weight: 171.07 g/mol

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride

CAS No.: 1403746-38-2

Cat. No.: VC2969279

Molecular Formula: C5H12Cl2N2

Molecular Weight: 171.07 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride - 1403746-38-2

Specification

CAS No. 1403746-38-2
Molecular Formula C5H12Cl2N2
Molecular Weight 171.07 g/mol
IUPAC Name 1-bicyclo[1.1.1]pentanylhydrazine;dihydrochloride
Standard InChI InChI=1S/C5H10N2.2ClH/c6-7-5-1-4(2-5)3-5;;/h4,7H,1-3,6H2;2*1H
Standard InChI Key ACIFIPVVZLEAQV-UHFFFAOYSA-N
SMILES C1C2CC1(C2)NN.Cl.Cl
Canonical SMILES C1C2CC1(C2)NN.Cl.Cl

Introduction

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is a chemical compound with the CAS number 1403746-38-2. It is derived from bicyclo[1.1.1]pentane and hydrazine, forming a hydrazine derivative that is of interest in various synthetic applications, particularly in medicinal chemistry. This compound is notable for its unique structural properties and potential as a bioisostere for more complex organic molecules .

Synthesis Methods

The synthesis of bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride typically involves advanced synthetic techniques. One method involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃, followed by deprotection to yield the hydrazine derivative . Recent advancements include the use of light-enabled photochemical methods and flow chemistry techniques to improve yields and reduce reaction times.

Applications and Research Findings

Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride is of interest in medicinal chemistry due to its potential as a bioisostere. Compounds similar to this have been studied for their ability to mimic aromatic systems while providing enhanced solubility and metabolic stability. The unique bicyclic structure of this compound can stabilize certain transition states during reactions, making it an attractive candidate for synthetic transformations.

Safety and Handling

The handling of bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride requires caution due to its potential hazards. It is classified with hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include wearing protective gloves and clothing, and using it in well-ventilated areas .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator